molecular formula C13H10N4O3 B2676759 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide CAS No. 1226448-98-1

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2676759
CAS RN: 1226448-98-1
M. Wt: 270.248
InChI Key: OXIQHWSPTOVTTH-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

Scientific Research Applications

Auxiliary-Directed Palladium-Catalyzed Activation

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide derivatives have been explored for their potential in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation. This approach facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The directing group derived from the isoxazole-3-carboxamide moiety enables the activation of inert γ-C(sp(3))-H bonds, showcasing its utility in complex organic synthesis (Pasunooti et al., 2015).

Antitumor Activity

Research into the antitumor properties of modified N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide compounds has shown promising results. For example, derivatives synthesized from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate exhibited good antimicrobial activities and cytotoxicity, indicating their potential in cancer therapy. The modification of the molecule to include 3-isoxazoline substitutions has been a focus, suggesting a novel approach to designing anticancer agents (Sridhara et al., 2011).

Antimicrobial Studies

Further modifications of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide have led to the synthesis of new compounds with antimicrobial activity. New 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, derived from methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetate, have shown activity against various bacterial and fungal strains. This demonstrates the compound's versatility and its potential as a scaffold for developing antimicrobial agents (Sridhara et al., 2011).

Novel Synthetic Routes and Characterizations

The exploration of novel synthetic routes to create derivatives of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide has been a significant area of research. These studies aim to enhance the understanding of its chemical properties and expand its application in various therapeutic areas. For instance, the development of new synthetic methods for chiral aminoalkyloxazolecarboxylate esters from isoxazol-5(2H)-ones highlights the compound's adaptability and potential for creating diverse and biologically active molecules (Khalafy et al., 1998).

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-12-9-4-2-1-3-8(9)10(16-17-12)7-14-13(19)11-5-6-15-20-11/h1-6H,7H2,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIQHWSPTOVTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide

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